molecular formula C7H6ClN3S B12272704 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine

4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine

Cat. No.: B12272704
M. Wt: 199.66 g/mol
InChI Key: MPHYDYIYXCILFD-UHFFFAOYSA-N
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Description

4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine is a heterocyclic compound that contains both a thiophene and an imidazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chlorine atom on the thiophene ring and the imidazole moiety makes it a versatile compound for further functionalization and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable precursor with sulfur and a halogenating agent, such as chlorine.

    Introduction of the Imidazole Ring: The imidazole ring can be introduced through a cyclization reaction involving an appropriate diamine and a carbonyl compound.

    Coupling of the Two Rings: The final step involves coupling the thiophene and imidazole rings through a nucleophilic substitution reaction, where the chlorine atom on the thiophene ring is replaced by the imidazole moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides: These compounds have a similar thiophene ring but differ in the presence of a quinoline moiety.

    2-(5-Chloro-thiophen-2-yl)-quinoline-4-carboxylic acid: This compound also contains a thiophene ring but is coupled with a quinoline ring and a carboxylic acid group.

Uniqueness

4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine is unique due to the presence of both a thiophene and an imidazole ring, which provides a distinct set of chemical properties and reactivity. This dual-ring structure allows for a wide range of functionalization and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H6ClN3S

Molecular Weight

199.66 g/mol

IUPAC Name

5-(5-chlorothiophen-2-yl)-1H-imidazol-2-amine

InChI

InChI=1S/C7H6ClN3S/c8-6-2-1-5(12-6)4-3-10-7(9)11-4/h1-3H,(H3,9,10,11)

InChI Key

MPHYDYIYXCILFD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CN=C(N2)N

Origin of Product

United States

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